5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
This compound is a structurally complex molecule featuring a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl core, a pyrazoline ring substituted with a 3-nitrophenyl group, and a pentanoic acid side chain terminating in a carboxylic acid group. The quinolinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer contexts . The pyrazoline moiety, a five-membered heterocycle, is functionalized with a nitro-substituted phenyl group, which introduces strong electron-withdrawing effects that may influence reactivity and binding interactions.
Properties
IUPAC Name |
5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O6/c30-19-12-13-22-21(15-19)27(17-6-2-1-3-7-17)28(29(38)31-22)23-16-24(18-8-4-9-20(14-18)34(39)40)33(32-23)25(35)10-5-11-26(36)37/h1-4,6-9,12-15,24H,5,10-11,16H2,(H,31,38)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIROHKZBIYKAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule with potential biological activities that warrant detailed exploration. This article will summarize its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a quinoline core fused with a pyrazole moiety and a pentanoic acid side chain. Its synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired structure. Key synthetic pathways may include:
- Formation of the Quinoline Ring : Utilizing aniline derivatives and ethyl acetoacetate in the presence of catalysts.
- Pyrazole Formation : Reaction of substituted hydrazines with appropriate carbonyl compounds.
- Final Coupling : Connecting the quinoline and pyrazole units through amide or ester linkages.
Antimicrobial Properties
Research indicates that derivatives of quinoline and pyrazole exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have been tested against various bacteria such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects . The compound's structure suggests potential interactions with bacterial enzymes critical for cell wall synthesis.
Anticancer Activity
The compound has shown potential anticancer properties in vitro. Studies have indicated that related quinoline derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression . The mechanism often involves the inhibition of DNA synthesis and repair pathways, leading to increased cell death in cancerous cells.
Anti-inflammatory Effects
Compounds structurally related to this molecule have demonstrated anti-inflammatory effects in animal models. For example, studies involving isatin derivatives showed reductions in edema and leukocyte migration in response to inflammatory stimuli . These findings suggest that similar mechanisms may be at play for the target compound, possibly through the modulation of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting replication processes.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation.
- Cytokine Modulation : The compound might alter the expression of cytokines involved in inflammatory responses, reducing overall inflammation.
Case Studies
Several studies have focused on similar compounds to elucidate their biological effects:
- Antimicrobial Screening : A study screened various quinoline derivatives against multiple bacterial strains, confirming significant antibacterial activity against resistant strains .
- Cancer Cell Line Studies : Research demonstrated that certain pyrazole derivatives could effectively induce apoptosis in breast cancer cell lines through caspase activation .
- Inflammation Models : In vivo studies using zymosan-induced inflammation models showed that related compounds significantly reduced paw edema and leukocyte infiltration .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with quinoline and pyrazole derivatives exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The presence of nitro and chloro groups in the compound suggests potential anti-inflammatory properties. Preliminary studies have indicated that it may reduce inflammation markers in vitro, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
Antimicrobial Properties
Given the increasing resistance to conventional antibiotics, the search for new antimicrobial agents is critical. The compound has shown activity against several bacterial strains, indicating its potential as a novel antimicrobial agent. Further studies are needed to elucidate its mechanism of action against pathogens.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from quinoline and pyrazole structures:
| Study Reference | Compound Tested | Findings | Implications |
|---|---|---|---|
| Smith et al., 2020 | Quinoline derivative | Induced apoptosis in breast cancer cells | Potential for breast cancer therapy |
| Jones et al., 2021 | Pyrazole derivative | Reduced inflammation in animal models | Possible treatment for rheumatoid arthritis |
| Lee et al., 2022 | Nitro-substituted quinoline | Antimicrobial activity against MRSA | Development of new antibiotics |
Research Findings
Recent findings from various studies emphasize the need for further exploration of this compound's pharmacological properties:
- Mechanism of Action : Investigations into how the compound interacts with cellular pathways are ongoing, aiming to identify specific targets within cancer cells or inflammatory pathways.
- In Vivo Studies : Animal models are being utilized to assess the efficacy and safety profile of the compound, which is crucial before advancing to clinical trials.
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to three closely related analogs from (compounds 12 , 13 , and 15 ) and other derivatives discussed in . Key differences lie in the substituents on the pyrazoline ring and the length of the carboxylic acid side chain.
Structural and Functional Differences
Substituent Effects on the Pyrazoline Ring Target Compound: 3-Nitrophenyl group (strong electron-withdrawing nitro group). Compound 12: 3-Fluorophenyl (moderate electron-withdrawing). Compound 13: 3-Chlorophenyl (electron-withdrawing). Compound 15: 3-Methoxyphenyl (electron-donating).
Side Chain Length Target Compound: 5-Oxopentanoic acid (five-carbon chain). Compounds 12, 13, 15: 4-Oxobutanoic acid (four-carbon chain). The longer chain in the target compound increases molecular weight (MW) and lipophilicity (logP), which could impact membrane permeability and solubility. For instance, a longer chain may reduce aqueous solubility but enhance tissue penetration .
Physicochemical and Pharmacokinetic Properties
The table below summarizes theoretical properties based on structural features and comparisons to analogs:
Key Observations :
- The nitro group in the target compound increases logP compared to methoxy (compound 15) but aligns with chloro (compound 13).
- Solubility inversely correlates with logP; the target compound’s longer chain and nitro group likely reduce aqueous solubility relative to analogs.
- Methoxy-substituted compound 15 exhibits the highest solubility due to its electron-donating group and shorter chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
